molecular formula C16H16N4O3 B2748141 Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate CAS No. 2319851-07-3

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate

Cat. No.: B2748141
CAS No.: 2319851-07-3
M. Wt: 312.329
InChI Key: AGKWSMMJKBJRKN-UHFFFAOYSA-N
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Description

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate typically involves the formation of the azetidine ring, which is a four-membered heterocycle. The reactivity of azetidines is driven by considerable ring strain, making them suitable for various synthetic transformations . The preparation methods often include:

    Anionic and cationic ring-opening polymerization: This method is used to produce polyamines from azetidine monomers.

    Functionalization of azetidines: Various reaction types are employed to functionalize azetidines, including nucleophilic substitution and ring-opening reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate has diverse applications in scientific research:

    Drug Discovery: Its unique structure allows for the exploration of various biological activities, making it a valuable tool in the development of new pharmaceuticals.

    Material Science: The compound’s properties are studied for potential use in creating advanced materials with specific characteristics.

    Catalysis Studies: It is used as a catalyst or a catalyst precursor in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical interactions, potentially inhibiting or activating certain enzymes or receptors . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazine moiety and are known for their biological activities, including anticancer and antimicrobial properties.

    Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.

Uniqueness

Methyl 2-(3-(pyrazin-2-ylamino)azetidine-1-carbonyl)benzoate is unique due to its combination of the azetidine ring and the pyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new scientific frontiers and developing innovative applications.

Properties

IUPAC Name

methyl 2-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-16(22)13-5-3-2-4-12(13)15(21)20-9-11(10-20)19-14-8-17-6-7-18-14/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKWSMMJKBJRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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